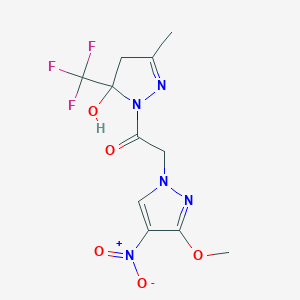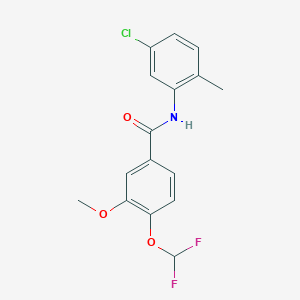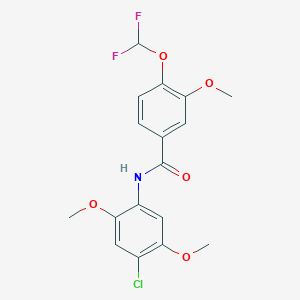![molecular formula C20H18ClNO4 B279829 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide, also known as CDMBF, is a synthetic compound that has been extensively studied for its potential biomedical applications. This compound belongs to the class of furan derivatives and has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal effects.
Mecanismo De Acción
The exact mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, which make it a promising candidate for various biomedical applications. For example, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, this compound has been shown to possess antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is its wide range of biological activities, which make it a promising candidate for various biomedical applications. Moreover, this compound has been shown to possess low toxicity and high selectivity for cancer cells, which make it a safer alternative to conventional chemotherapy drugs. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide. One of the most promising directions is the development of this compound-based drug delivery systems, which can improve the solubility and bioavailability of this compound in vivo. Another promising direction is the investigation of the synergistic effects of this compound with other anticancer drugs, which can improve its therapeutic efficacy. Moreover, the investigation of the structure-activity relationship of this compound can help to identify more potent derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide involves a multi-step process that starts with the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. This intermediate is then reacted with 4-methoxybenzylamine to form the corresponding amine derivative. Finally, the furan ring is introduced by reacting the amine derivative with furfuryl chloride in the presence of a base. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to possess a wide range of biological activities, which make it a promising candidate for various biomedical applications. One of the most extensively studied applications of this compound is its antitumor activity. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, animal studies have shown that this compound can inhibit tumor growth in vivo, suggesting its potential as a therapeutic agent for cancer treatment.
Propiedades
Fórmula molecular |
C20H18ClNO4 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
5-[(2-chlorophenoxy)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-24-15-8-6-14(7-9-15)12-22-20(23)19-11-10-16(26-19)13-25-18-5-3-2-4-17(18)21/h2-11H,12-13H2,1H3,(H,22,23) |
Clave InChI |
BWITVWFNEZMZDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)
![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)


